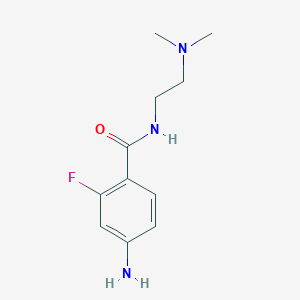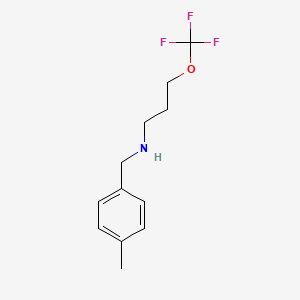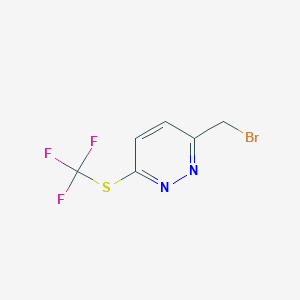
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide is a chemical compound with the molecular formula C11H16FN3O It is a derivative of benzamide, featuring an amino group, a dimethylaminoethyl group, and a fluorine atom attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-fluorobenzoic acid.
Amidation: The 2-fluorobenzoic acid is converted to 2-fluorobenzamide through an amidation reaction using ammonia or an amine.
N-Alkylation: The 2-fluorobenzamide is then subjected to N-alkylation with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Reduction: The resulting intermediate is reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-N-(2-(diethylamino)ethyl)-2-fluorobenzamide: Similar structure but with diethylamino instead of dimethylamino group.
4-Amino-N-(2-(dimethylamino)ethyl)benzamide: Lacks the fluorine atom on the benzene ring.
4-Amino-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide: Fluorine atom is positioned differently on the benzene ring.
Uniqueness
4-Amino-N-(2-(dimethylamino)ethyl)-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom and the dimethylaminoethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C11H16FN3O |
|---|---|
Molekulargewicht |
225.26 g/mol |
IUPAC-Name |
4-amino-N-[2-(dimethylamino)ethyl]-2-fluorobenzamide |
InChI |
InChI=1S/C11H16FN3O/c1-15(2)6-5-14-11(16)9-4-3-8(13)7-10(9)12/h3-4,7H,5-6,13H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
BRYDHZFPXHJDBM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)C1=C(C=C(C=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11759309.png)

-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759314.png)

![[Ethyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759344.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759347.png)


![4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759358.png)
![2-oxo-1H,2H,3H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B11759369.png)
![(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11759371.png)



